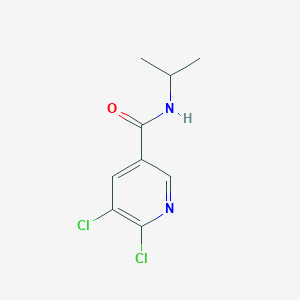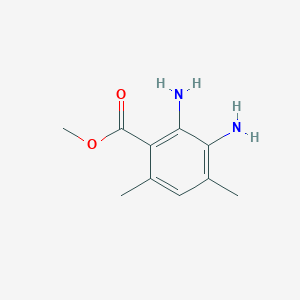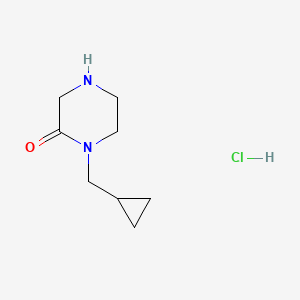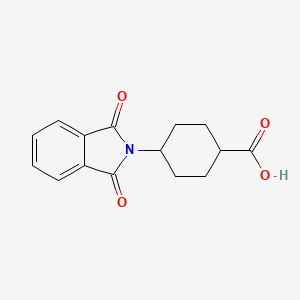
5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide
Descripción general
Descripción
5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide, also known as DCPPC, is an organic compound with a wide range of applications in scientific research. It is a synthetic molecule that is used in various fields such as organic chemistry, biochemistry, and pharmacology. DCPPC is a derivative of the pyridine class of compounds and is a structural analog of the commonly used pyridine-3-carboxylic acid. DCPPC is a highly versatile compound that can be used in various applications, including synthesis, drug development, and biochemical studies.
Aplicaciones Científicas De Investigación
Synthesis and Non-Linear Optical Properties :
- Jayarajan et al. (2019) synthesized similar compounds through a three-component reaction, characterizing them using various techniques and investigating their non-linear optical (NLO) properties and molecular docking analyses. These compounds showed potential interactions near the colchicine binding site of tubulin, suggesting possible inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Complexation with Copper(II) :
- Jain et al. (2004) discussed the synthesis of new pyridine dicarboxamide ligands and their complexation to copper(II), including crystallographic analyses. This work highlighted the potential for these compounds in creating multi-nuclear copper complexes, which could have implications in various chemical and biological processes (Jain et al., 2004).
Potential as Antimicrobial Agents :
- Al-Omar and Amr (2010) synthesized a series of pyridine-bridged bis-carboxamide Schiff's bases, starting from pyridinedicarbonyl dichloride and amino acids. These compounds exhibited significant antimicrobial activity, comparable to reference antibiotic drugs, highlighting their potential use in combating bacterial and fungal infections (Al-Omar & Amr, 2010).
Synthesis and Characterization of Polyamides :
- Faghihi and Mozaffari (2008) reported the synthesis of new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, which were characterized for their solubility and thermal properties. This research is significant for the development of novel polymers with potential applications in various industrial sectors (Faghihi & Mozaffari, 2008).
Synthesis of Heterocyclic Compounds for Various Applications :
- Various studies have focused on synthesizing and characterizing different heterocyclic compounds containing pyridine carboxamide moieties. These compounds have been explored for their potential applications in fields like biological activity, textile dyeing, and as ligands in chemical reactions (Kumar & Mashelker, 2007); (Khalifa et al., 2015).
Propiedades
IUPAC Name |
5,6-dichloro-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(2)13-9(14)6-3-7(10)8(11)12-4-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHGXJPKOGSEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)



![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)



![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)


![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)